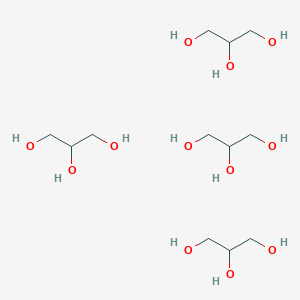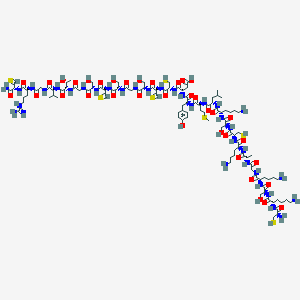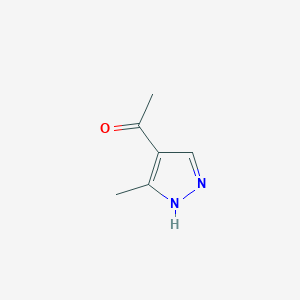
1-(5-Methyl-1H-pyrazol-4-yl)ethanone
概要
説明
“1-(5-Methyl-1H-pyrazol-4-yl)ethanone” is a chemical compound with the empirical formula C6H8N2O . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular structure of “1-(5-Methyl-1H-pyrazol-4-yl)ethanone” consists of a pyrazole ring attached to an ethanone group . The pyrazole ring contains two nitrogen atoms and three carbon atoms, one of which is substituted with a methyl group .Physical And Chemical Properties Analysis
“1-(5-Methyl-1H-pyrazol-4-yl)ethanone” is a solid compound . Its molecular weight is 124.14 . The InChI string, which represents the structure of the molecule, isCC(=O)c1cn[nH]c1C .
科学的研究の応用
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry . They have been used as scaffolds in the synthesis of bioactive chemicals .
Drug Discovery
The pyrazole moiety is frequently used in drug discovery due to its pharmacological functions . For example, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Agrochemistry
In the field of agrochemistry, pyrazoles are also widely used . However, the specific applications of “1-(5-Methyl-1H-pyrazol-4-yl)ethanone” in this field are not mentioned in the search results.
Coordination Chemistry
Pyrazoles are used in coordination chemistry . They can form complexes with various metals, which can then be used in a variety of applications.
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used to form organometallic compounds . These compounds have applications in various fields, including catalysis and materials science.
Antileishmanial Activity
Some hydrazine-coupled pyrazoles have shown potent antileishmanial activities . For example, compound 13 displayed superior antipromastigote activity .
Antimalarial Activity
The same hydrazine-coupled pyrazoles have also demonstrated antimalarial activities . Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
Molecular Docking Studies
Molecular docking studies have been conducted on pyrazole derivatives to justify their antileishmanial activity . This helps in understanding the interaction of these compounds with their target proteins.
Safety and Hazards
将来の方向性
As “1-(5-Methyl-1H-pyrazol-4-yl)ethanone” is a heterocyclic compound, it could potentially be used as a building block in the synthesis of more complex molecules . Heterocyclic compounds are often used in the development of pharmaceuticals and other biologically active compounds . Therefore, future research could focus on exploring the biological activity of “1-(5-Methyl-1H-pyrazol-4-yl)ethanone” and its derivatives.
特性
IUPAC Name |
1-(5-methyl-1H-pyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-6(5(2)9)3-7-8-4/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITHGUSEVJOZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1H-pyrazol-4-yl)ethanone | |
CAS RN |
105224-04-2 | |
| Record name | 1-(5-methyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

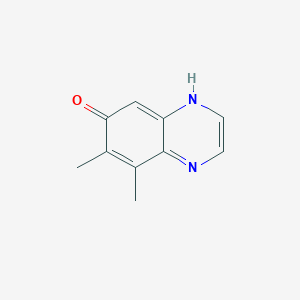
![(1S,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-[(E,2R)-6-hydroxy-5,5,6-trimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B8334.png)

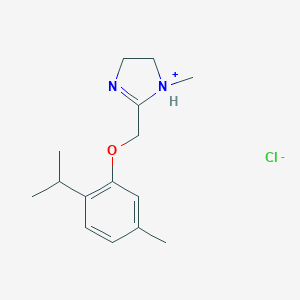


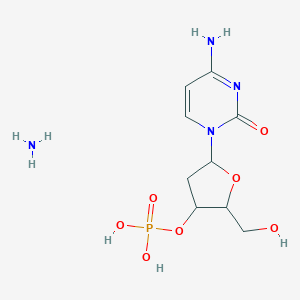
![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)
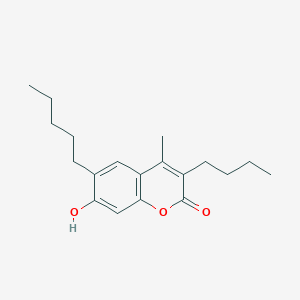
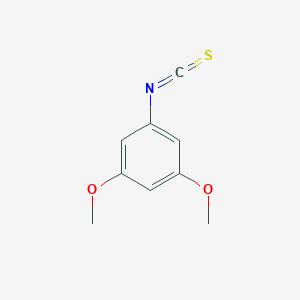
![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)
